Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate
Overview
Description
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate is a chemical compound with the molecular formula C15H12F3NO3 and a molecular weight of 311.26 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzoate ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
The synthesis of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzoic acid and 5-(trifluoromethyl)pyridine-2-ol.
Esterification: The 4-hydroxybenzoic acid is esterified with ethanol in the presence of an acid catalyst to form ethyl 4-hydroxybenzoate.
Coupling Reaction: The ethyl 4-hydroxybenzoate is then coupled with 5-(trifluoromethyl)pyridine-2-ol using a suitable coupling agent, such as DCC (dicyclohexylcarbodiimide), to form this compound.
Chemical Reactions Analysis
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the ester group into an alcohol.
Scientific Research Applications
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}benzoate can be compared with other similar compounds, such as:
This compound: This compound has a similar structure but with different substituents on the pyridine ring.
This compound: This compound contains a pyridine ring with a trifluoromethyl group but differs in the ester group attached to the benzoate moiety.
These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and properties.
Properties
IUPAC Name |
ethyl 4-[5-(trifluoromethyl)pyridin-2-yl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3/c1-2-21-14(20)10-3-6-12(7-4-10)22-13-8-5-11(9-19-13)15(16,17)18/h3-9H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRGALDFZNYCNC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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